6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
Description
6-Benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzyl group at position 6 and a 2,5-dimethoxyphenylamino substituent at position 2. The triazinone core (1,2,4-triazin-5(4H)-one) is a nitrogen-rich heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and herbicidal properties . The benzyl and methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its bioactivity and metabolic stability.
Properties
IUPAC Name |
6-benzyl-3-(2,5-dimethoxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-8-9-16(25-2)14(11-13)19-18-20-17(23)15(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWHJOOOCNXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of the triazine intermediate with 2,5-dimethoxyaniline under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the triazine ring or the aromatic groups, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups or the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halides, organometallic compounds, and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Possible applications in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent-driven differences are summarized below:
Key Observations :
Toxicity and Selectivity
- Triazinones vs. Oxazolones: Triazinones generally exhibit higher toxicity than oxazolones (e.g., Daphnia magna assays in ). The target compound’s dimethoxy groups may reduce toxicity compared to halogenated analogues (e.g., compound 20b in ).
- Metabolic Stability : The benzyl group may increase metabolic stability but could also enhance cytotoxicity risks, as seen in S-alkyl derivatives ().
Biological Activity
6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Functional Groups : It contains a triazine core with a benzyl and a dimethoxyphenyl substituent.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cancer pathways. For instance, studies have demonstrated that it effectively inhibits c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and apoptosis.
- Antioxidant Properties : The presence of methoxy groups in its structure contributes to its antioxidant activity by scavenging free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity. Key findings include:
- Substituent Positioning : Variations in the position of the methoxy groups on the phenyl ring significantly affect potency against target enzymes.
- Benzyl Group Influence : The presence of the benzyl group enhances lipophilicity, potentially improving cellular uptake.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
| Compound | Target Enzyme | IC (µM) | Activity Description |
|---|---|---|---|
| This compound | JNK | 1.8 | Moderate inhibition |
| Analog A | JNK | 0.4 | High inhibition |
| Analog B | JNK | 6.6 | Low inhibition |
| 6-benzyl derivative | Antioxidant assay | ND | Significant scavenging activity |
Case Study 1: JNK Inhibition
In a study evaluating various triazine derivatives for JNK inhibition, this compound was found to inhibit JNK with an IC value of 1.8 µM. This suggests its potential as a therapeutic agent in conditions where JNK is implicated.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that it exhibited significant antioxidant activity comparable to well-known antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
